8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one
Overview
Description
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one is a bioactive compound derived from the Traditional Chinese Medicine Chaihu-Shugan-San. It is known for its antidepressant and anti-atherosclerotic properties . The compound is a yellow to orange crystalline solid at room temperature and is soluble in organic solvents like alcohols, ethers, and esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one can be synthesized using high-speed counter-current chromatography (HSCCC). The process involves a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in the ratio of 1:2:1:2.5 . The apparatus is rotated at 857 rpm at 30°C to achieve the separation .
Industrial Production Methods
the compound is often isolated from natural sources, particularly from the roots of certain plants used in Traditional Chinese Medicine .
Chemical Reactions Analysis
Types of Reactions
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one undergoes various chemical reactions, including acetylation and hydroxylation. For instance, acetylation under prolonged heating with acetic anhydride in pyridine can yield a diacetate derivative .
Common Reagents and Conditions
Acetylation: Acetic anhydride and pyridine
Major Products Formed
Acetylation: Monoacetyl and diacetyl derivatives
Hydroxylation: Hydroxylated derivatives
Scientific Research Applications
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one has a wide range of scientific research applications:
Mechanism of Action
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one exerts its effects by interacting with various molecular targets and pathways. It is known to regulate the competitive endogenous RNA (ceRNA) network, which plays a crucial role in gene expression . Additionally, it has been shown to restore reward circuitry in the brain, thereby alleviating depression-like behaviors .
Comparison with Similar Compounds
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one is often compared with other bioactive compounds like naringin and isomeranzin. While naringin is known for its antioxidant properties, meranzin hydrate is unique in its potent antidepressant effects . Isomeranzin, on the other hand, shares similar chemical properties but differs in its biological activities .
List of Similar Compounds
- Naringin
- Isomeranzin
- Coumarin derivatives
This compound stands out due to its specific applications in treating depression and its unique mechanism of action involving the ceRNA network .
Properties
IUPAC Name |
8-(2,3-dihydroxy-3-methylbutyl)-7-methoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGUASRIGLRPAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408023 | |
Record name | 2H-1-Benzopyran-2-one, 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5673-37-0 | |
Record name | 2H-1-Benzopyran-2-one, 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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